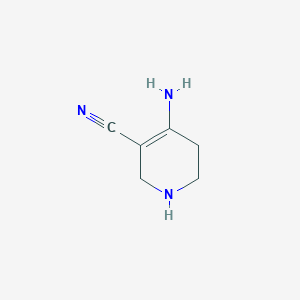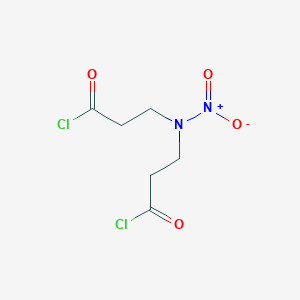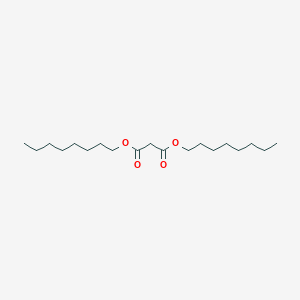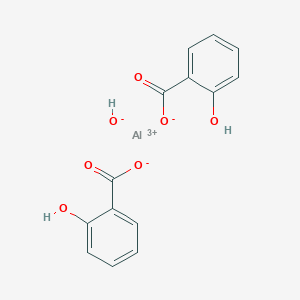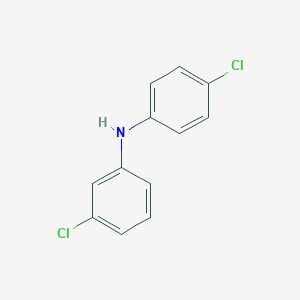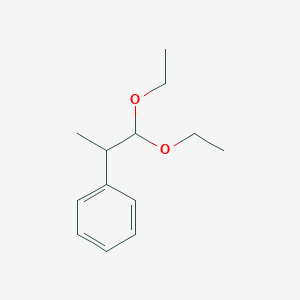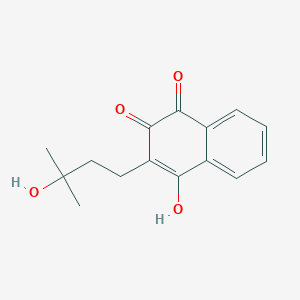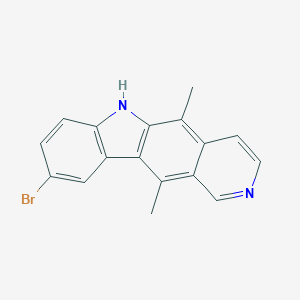
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields such as pharmaceuticals, agriculture, and material science. The compound is also known as DMACA and is synthesized using a specific method, which will be discussed in
Mecanismo De Acción
The mechanism of action of DMACA is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of inflammatory mediators. DMACA has also been found to scavenge free radicals, which are known to cause oxidative damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
DMACA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory, antioxidant, and anticancer properties. DMACA has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMACA in lab experiments include its relatively low cost and its availability in large quantities. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. DMACA is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are numerous future directions for the study of DMACA. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the study of the compound's potential as a plant growth regulator, which could have significant implications for agriculture. Additionally, further research is needed to fully understand the mechanism of action of DMACA and to explore its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of DMACA involves a multi-step process that includes the reaction of cycloheptatriene with maleic anhydride, followed by the reaction of the resulting product with glycine. The final step involves the reaction of the intermediate product with dimethylaminoethanol. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DMACA has been extensively studied for its potential application in pharmaceuticals. The compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. DMACA has also been studied for its potential use as a plant growth regulator and as a material for the fabrication of organic electronic devices.
Propiedades
Número CAS |
15499-09-9 |
|---|---|
Nombre del producto |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester |
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 3-[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]propanoate |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)10-11-19-14(18)8-9-15-12-6-4-3-5-7-13(12)17/h3-7H,8-11H2,1-2H3,(H,15,17) |
Clave InChI |
ZCALLRJEILXULN-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CCNC1=CC=CC=CC1=O |
SMILES canónico |
CN(C)CCOC(=O)CCNC1=CC=CC=CC1=O |
Otros números CAS |
15499-09-9 |
Sinónimos |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-β-alanine 2-(dimethylamino)ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



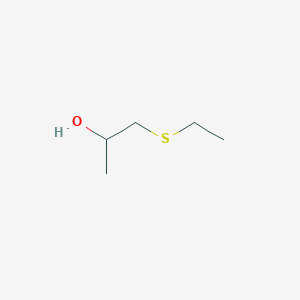
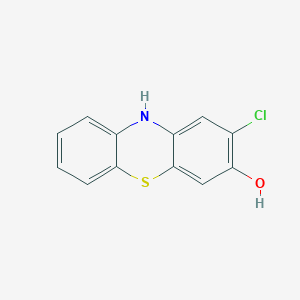

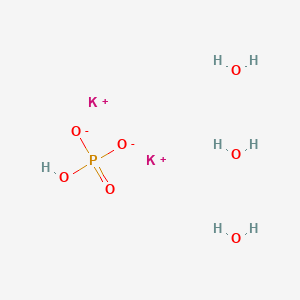
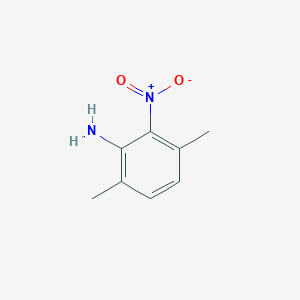
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
